Introduction to Olanzapine and the Critical Role of Deuterated Internal Standards
Introduction to Olanzapine and the Critical Role of Deuterated Internal Standards
An In-Depth Technical Guide to Olanzapine-d8: Physicochemical Properties and Bioanalytical Applications
Olanzapine is a second-generation (atypical) antipsychotic medication widely used in the treatment of mental health conditions such as schizophrenia and bipolar disorder.[1][2][3] It functions as a monoaminergic antagonist, exhibiting high affinity for dopamine (D1-4) and serotonin (5-HT2A/2C, 5-HT3, 5-HT6) receptors.[2][4][5] The clinical efficacy and safety of olanzapine are directly related to its concentration in systemic circulation, necessitating accurate and precise quantification in biological matrices for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and toxicokinetic (TK) studies.
To achieve the high-quality data required in drug development and clinical settings, bioanalytical methods rely on the use of an appropriate internal standard (IS). An ideal IS mimics the analyte of interest throughout sample extraction, chromatographic separation, and detection, thereby correcting for variability. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry-based assays. Olanzapine-d8 is the deuterated analog of olanzapine, designed specifically for this purpose.[5][6][7] Its eight deuterium atoms impart a mass shift that allows it to be distinguished from the unlabeled olanzapine by a mass spectrometer, while its physicochemical properties remain nearly identical. This guide provides a comprehensive overview of Olanzapine-d8's properties and its application as a critical tool for researchers and drug development professionals.
Physicochemical Profile of Olanzapine-d8
The fundamental characteristics of Olanzapine-d8 are summarized below. These properties are essential for its use as a certified reference material and internal standard in analytical testing.
Core Properties
A summary of the key quantitative and identifying data for Olanzapine-d8 is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-methyl-4-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-10H-thieno[2,3-b][8][9]benzodiazepine | [4][9][10] |
| Molecular Formula | C₁₇H₁₂D₈N₄S | [4][6][10] |
| Molecular Weight | 320.48 g/mol | [6][8] |
| Exact Mass | 320.19108180 Da | [11] |
| CAS Number | 1093380-13-2 | [4][6][8][9] |
| Purity | Typically ≥98% (HPLC) | [9] |
| Isotopic Purity | Typically ≥98% Deuterated Forms | [4][9] |
| Appearance | Neat solid | [8] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol | [4] |
Structural Comparison: Olanzapine vs. Olanzapine-d8
The structural integrity of Olanzapine-d8 is identical to that of olanzapine, with the sole exception of the substitution of eight hydrogen atoms with deuterium atoms on the piperazine ring. This subtle modification is crucial as it does not significantly alter the compound's polarity, pKa, or chromatographic retention time but provides the necessary mass difference for mass spectrometric differentiation.
Caption: Chemical structures of Olanzapine and its deuterated analog, Olanzapine-d8.
The Scientific Rationale for Using Olanzapine-d8 in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard like Olanzapine-d8 is foundational to developing robust and reliable bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA).
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Causality in Method Performance : The key advantage of Olanzapine-d8 is that it co-elutes with the unlabeled (endogenous) olanzapine during liquid chromatography. Because their chemical properties are virtually identical, any loss during sample preparation (e.g., protein precipitation, liquid-liquid extraction) or any fluctuation in ionization efficiency in the mass spectrometer's source (known as matrix effects) will affect both the analyte and the internal standard to the same degree.
-
Self-Validating System : The analytical signal is based on the ratio of the analyte's response to the internal standard's response. By calculating this ratio, variability is normalized, leading to a highly precise and accurate measurement. A consistent IS response across all samples (calibration standards, quality controls, and unknowns) serves as a critical system suitability check, ensuring the integrity of the entire analytical run. This principle makes the method inherently self-validating.
Exemplar Bioanalytical Workflow: Quantification of Olanzapine in Human Plasma via LC-MS/MS
This section provides a detailed, step-by-step methodology for the quantification of olanzapine in human plasma, employing Olanzapine-d8 as the internal standard. This protocol is a representative example and should be fully validated before implementation.
Caption: A typical bioanalytical workflow for olanzapine quantification using Olanzapine-d8.
Materials and Reagents
-
Olanzapine analytical standard (≥98% purity)
-
Olanzapine-d8 internal standard (≥98% purity, ≥98% isotopic purity)[4][9]
-
Blank, drug-free human plasma
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olanzapine and Olanzapine-d8 in methanol to create individual 1 mg/mL stock solutions.
-
Working Standards: Serially dilute the Olanzapine stock solution with 50:50 methanol:water to prepare a series of working standard solutions for spiking into plasma to create the calibration curve (e.g., ranging from 10 ng/mL to 5000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the Olanzapine-d8 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.
Sample Preparation: Protein Precipitation
-
Causality : This is a rapid and effective method to remove the majority of plasma proteins, which would otherwise interfere with the LC-MS system. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins.
-
Aliquot 50 µL of plasma samples (calibrators, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (50 ng/mL Olanzapine-d8 in acetonitrile) to each tube. The addition of the IS at the earliest stage ensures it tracks the analyte through the entire process.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for injection.
LC-MS/MS Instrumentation and Conditions (Illustrative)
-
LC System: A UHPLC system capable of binary gradient delivery.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 3 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Olanzapine: Q1 313.1 -> Q3 256.2
-
Olanzapine-d8: Q1 321.1 -> Q3 264.2
-
-
Rationale : The MRM transitions are selected for their specificity and intensity. The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺, and the product ion (Q3) is a stable fragment generated by collision-induced dissociation. The +8 Da mass difference is maintained in both the precursor and product ions, ensuring no cross-talk between the analyte and the IS.
Conclusion
Olanzapine-d8 is an indispensable tool for the modern research and drug development professional. Its physicochemical properties, particularly its molecular weight and structure, are precisely defined to serve as a robust internal standard for the quantitative analysis of olanzapine.[6][8] By leveraging the principles of isotope dilution mass spectrometry, the use of Olanzapine-d8 ensures the generation of highly accurate, precise, and reliable data, which is fundamental for making critical decisions in therapeutic drug monitoring, clinical trials, and regulatory submissions.[4][7] The self-validating nature of methods employing this stable isotope-labeled standard underpins the scientific integrity of pharmacokinetic and bioequivalence studies.
References
-
Olanzapine-D8 | CAS 1093380-13-2. Veeprho. [Link]
-
Olanzapine-d8 | C17H20N4S | CID 135954722. PubChem - NIH. [Link]
-
Pharma Impurity Supplier & Custom Synthesis in India. Splendid Lab Pvt. Ltd. [Link]
-
Olanzapine-d8. Chongqing Chemdad Co., Ltd. [Link]
-
Olanzapine | Request PDF. ResearchGate. [Link]
-
Olanzapine - StatPearls. NCBI Bookshelf. [Link]
-
What are the uses of Olanzapine?. YouTube. [Link]
-
Olanzapine (Zyprexa): Uses & Side Effects. Cleveland Clinic. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. Olanzapine-d8 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Olanzapine - d8 | CAS 1093380-13-2 | LGC Standards [lgcstandards.com]
- 9. Olanzapine - d8 | CAS 1093380-13-2 | Tocris Bioscience [tocris.com]
- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 11. Olanzapine-d8 | C17H20N4S | CID 135954722 - PubChem [pubchem.ncbi.nlm.nih.gov]
